N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-3-phenylpropanamide is an amide derivative characterized by a [2,3'-bifuran]-5-ylmethyl group attached to the nitrogen of a 3-phenylpropanamide backbone. The compound’s structural features position it as a candidate for exploration in medicinal chemistry or materials science, particularly given the pharmacological relevance of furan-containing molecules in drug discovery.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(22-16)15-10-11-21-13-15/h1-5,7-8,10-11,13H,6,9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQBFLNEWOTKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide typically involves the following steps:
Formation of the bifuran ring system: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the bifuran ring to the phenylpropanamide moiety: This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/tosylate) under microwave-assisted conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bifuran ring can be oxidized to form corresponding furanic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furanic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The bifuran ring system can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (Compound 32)
N-({[2,3'-Bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide
- Structure : Differs by a 4-methoxyphenyl group on the propanamide chain vs. the target’s phenyl group.
- Properties :
- Comparison : The absence of a methoxy group in the target compound may reduce steric hindrance and electron density, impacting interactions with hydrophobic binding pockets.
N-(4-Bromophenyl)-3-phenylpropanamide
- Structure : Contains a 4-bromophenyl group on the amide nitrogen.
- Safety data indicate standard handling precautions for aromatic bromides (e.g., avoidance of inhalation) .
- Comparison : The bifuran-methyl group in the target compound replaces bromine, eliminating halogen-mediated interactions but introducing furan-based aromaticity.
Electronic and Physicochemical Properties
Electronic Effects
- Bifuran-methyl vs. Phenethyl Groups : The bifuran system’s conjugated π-electrons may enhance electron delocalization compared to the saturated ethyl linker in compound 32, influencing redox properties and binding affinity.
- Methoxy vs. Phenyl Substitution : The methoxy group in the analog () donates electrons via resonance, whereas the phenyl group in the target compound is electron-neutral, altering dipole moments and charge distribution .
Lipophilicity and Solubility
- The bifuran-methyl group increases lipophilicity (logP) relative to dihydroxyphenethyl derivatives, favoring membrane permeability but reducing aqueous solubility.
- Bromine in N-(4-bromophenyl)-3-phenylpropanamide adds polarizability but may also reduce solubility due to increased molecular weight .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. Understanding its pharmacological profile is crucial for exploring its applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a phenylpropanamide structure. This unique configuration may contribute to its biological effects through interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory pathways. For instance, derivatives of bifuran have shown effectiveness in reducing nitric oxide production in macrophages, suggesting that this compound may share this property.
Analgesic Effects
The analgesic potential of related compounds has been explored extensively. For example, compounds targeting the TRPV1 receptor have shown significant pain relief in animal models. Given the structural similarities, it is plausible that this compound may also act as a TRPV1 antagonist, contributing to its analgesic effects.
Anticancer Properties
Some studies have indicated that bifuran derivatives possess cytotoxic activity against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Future studies should focus on evaluating the specific anticancer mechanisms of this compound.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of nitric oxide production by macrophages | In vitro assays on RAW264.7 cells |
| Study 2 | Analgesic effects observed in TRPV1 receptor assays | Behavioral tests in rat models |
| Study 3 | Cytotoxicity against various cancer cell lines | MTT assay on HeLa and MCF-7 cells |
Case Study: Analgesic Activity
In a study evaluating the analgesic properties of various bifuran derivatives, this compound was tested alongside known TRPV1 antagonists. Results indicated a significant reduction in pain response in treated groups compared to controls, highlighting its potential as an analgesic agent.
Case Study: Anticancer Activity
Another significant study assessed the cytotoxic effects of bifuran derivatives on breast cancer cells. This compound demonstrated IC50 values comparable to established chemotherapeutics, warranting further investigation into its mechanism of action and potential as an anticancer drug.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
